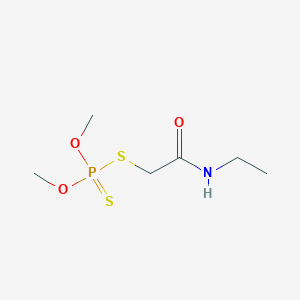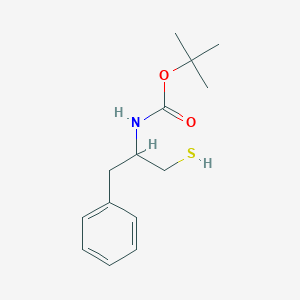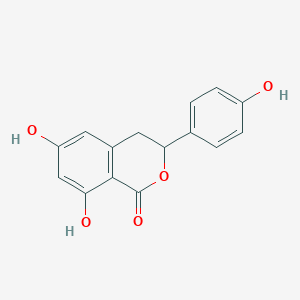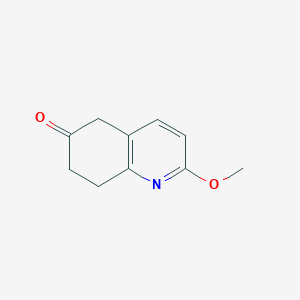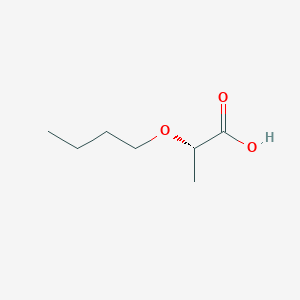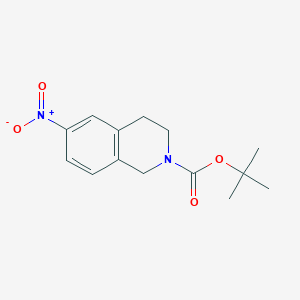![molecular formula C9H7NO3 B175193 Ácido 2-(benzo[d]oxazol-5-il)acético CAS No. 153810-37-8](/img/structure/B175193.png)
Ácido 2-(benzo[d]oxazol-5-il)acético
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-BAA involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .
Molecular Structure Analysis
The structure of 2-BAA exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen .
Chemical Reactions Analysis
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . Oxazole nucleus is heterocyclic five-membered ring that seemed to be investigated in the advancement of novel compounds which shows favorable biological activities .
Physical And Chemical Properties Analysis
2-BAA is a white crystalline solid with a molecular weight of 180.2 g/mol and a melting point of 174-176 °C. The structure of 2-BAA exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .
Aplicaciones Científicas De Investigación
Actividad antiinflamatoria
Estudios recientes sugieren que los derivados de benzoxazol exhiben propiedades antiinflamatorias significativas. Este compuesto podría utilizarse potencialmente en el desarrollo de nuevos agentes antiinflamatorios, utilizando métodos como la estabilización de membranas y pruebas inhibitorias de proteinasas para su evaluación .
Actividad antitumoral
Se ha demostrado que los derivados de benzoxazol poseen propiedades antitumorales. Ácido 2-(benzo[d]oxazol-5-il)acético puede contribuir a la síntesis de nuevos compuestos con aplicaciones potenciales en el tratamiento del cáncer .
Actividad hipoglucémica
Estos compuestos también se han asociado con efectos hipoglucémicos, lo que indica un posible papel en el control de los niveles de azúcar en sangre y el tratamiento de las afecciones relacionadas con la diabetes .
Actividad antiviral
Las capacidades antivirales de los derivados de benzoxazol los convierten en candidatos para el desarrollo de nuevos fármacos antivirales, posiblemente incluyendo tratamientos para el virus de la hepatitis C y otras infecciones virales .
Actividad antimicrobiana y antifúngica
Los derivados de benzoxazol han demostrado eficacia contra diversas especies microbianas y fúngicas, lo que sugiere que This compound podría ser útil en la creación de nuevos agentes antimicrobianos y antifúngicos .
Propiedades herbicidas
El potencial herbicida de los derivados de benzoxazol apunta a su uso en aplicaciones agrícolas, particularmente en el desarrollo de nuevos herbicidas .
Antagonistas H2
Estos compuestos se han utilizado como antagonistas H2, que se emplean comúnmente para reducir la producción de ácido estomacal y tratar afecciones como las úlceras pépticas .
Propiedades anticonvulsivas
Los derivados de benzoxazol se han explorado por sus efectos anticonvulsivos, lo que podría conducir a nuevos tratamientos para la epilepsia y otros trastornos relacionados con las convulsiones .
Mecanismo De Acción
Target of Action
Benzoxazole derivatives, which include this compound, have been reported to exhibit a wide spectrum of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors, involved in various biological processes.
Mode of Action
Benzoxazole derivatives have been shown to interact with their targets via numerous non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
Benzoxazole derivatives have been reported to influence a variety of biological processes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its physicochemical properties, formulation, and route of administration .
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, including antimicrobial and anticancer activities . These activities suggest that the compound may induce changes at the molecular and cellular levels that result in these effects.
Action Environment
The action, efficacy, and stability of 2-(Benzo[d]oxazol-5-yl)acetic acid may be influenced by various environmental factors. These factors can include the physiological environment in which the compound is administered, such as the pH and temperature, as well as the presence of other substances that may interact with the compound .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-(Benzo[d]oxazol-5-yl)acetic acid are not fully understood yet. It is known that benzoxazole derivatives, which include 2-(Benzo[d]oxazol-5-yl)acetic acid, have a wide spectrum of biological activities . These activities are often mediated by interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 2-(Benzo[d]oxazol-5-yl)acetic acid are also not fully known. Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(Benzo[d]oxazol-5-yl)acetic acid is not yet fully understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)4-6-1-2-8-7(3-6)10-5-13-8/h1-3,5H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSRDBFTKHVMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363024 | |
| Record name | 2-(Benzo[d]oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153810-37-8 | |
| Record name | 2-(Benzo[d]oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

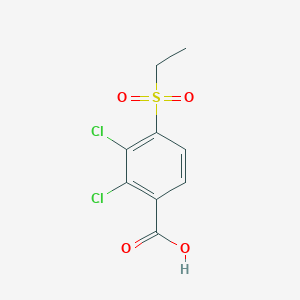
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)

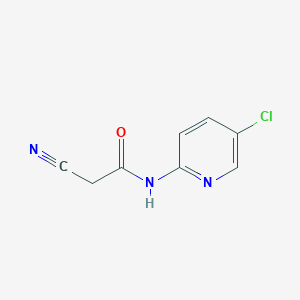
![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)
